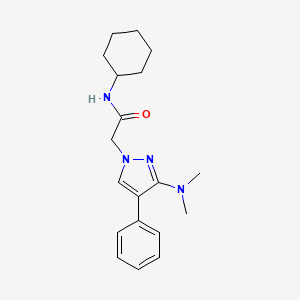![molecular formula C16H16ClFO3 B2592749 {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol CAS No. 690969-83-6](/img/structure/B2592749.png)
{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol is an organic compound with the molecular formula C16H16ClFO3 This compound is characterized by the presence of a chloro, ethoxy, and fluorobenzyl group attached to a phenyl ring, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-ethoxyphenol with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenol, which is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or fluoro groups under specific conditions.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde or 3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid .
科学的研究の応用
{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets. The presence of the chloro, ethoxy, and fluoro groups allows it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- {3-Chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol
- {3-Chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}methanol
Uniqueness
{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol is unique due to the specific positioning of the chloro, ethoxy, and fluoro groups on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the fluoro group can significantly influence the compound’s reactivity and interaction with biological targets .
特性
IUPAC Name |
[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-8,19H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQQNHZTIVYZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2592667.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2592668.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B2592669.png)

![5-Chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B2592674.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2592677.png)


![1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592685.png)
![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2592687.png)
![8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2592688.png)

